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molecular formula C16H21FN2O3 B2799259 Tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate CAS No. 828298-39-1

Tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate

Cat. No. B2799259
M. Wt: 308.353
InChI Key: JYDOYLDOBIHDGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582638B2

Procedure details

To a solution of 4-(2-fluoro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester (16.3 g, 53 mmol) in dichloromethane (100 mL), add a solution of 4 M HCl in 1,4-dioxane (40 mL, 159 mmol) and stir the reaction mixture at room temperature overnight. Add Et2O to the resultant white suspension and evaporate solvents under reduced pressure to give 12.6 g of (2-fluoro-phenyl)-piperazin-1-yl-methanone hydrochloride. ES+ (m/z) 209[M+H]).
Quantity
16.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14](=[O:22])[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[F:21])[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:23].O1CCOCC1>ClCCl>[ClH:23].[F:21][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[C:14]([N:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1)=[O:22] |f:4.5|

Inputs

Step One
Name
Quantity
16.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(C1=C(C=CC=C1)F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir the reaction mixture at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Add Et2O to the resultant white suspension and evaporate solvents under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.FC1=C(C=CC=C1)C(=O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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